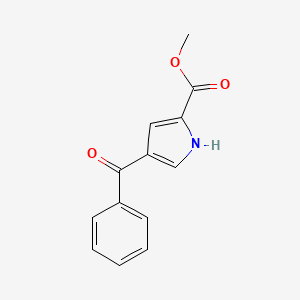

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate

描述

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a field of immense importance, particularly in the development of pharmaceuticals and functional materials. The pyrrole (B145914) ring, a five-membered aromatic heterocycle with the formula C₄H₄NH, is a fundamental building block found in a myriad of biologically active natural products, including heme, chlorophyll, and various alkaloids. alliedacademies.org

Methyl 4-benzoyl-1H-pyrrole-2-carboxylate belongs to this vital class of compounds. Its structure, featuring a pyrrole ring substituted with both a benzoyl group and a methyl carboxylate group, positions it as a molecule of interest for several reasons. The presence of multiple functional groups offers various sites for chemical modification, making it a versatile intermediate in the synthesis of more complex molecules. alliedacademies.org In modern heterocyclic chemistry, there is a continuous drive to develop efficient synthetic methodologies for creating diverse molecular architectures. Compounds like this compound serve as valuable scaffolds that can be elaborated upon to generate libraries of compounds for biological screening. alliedacademies.org

Significance of the Benzoylpyrrole Scaffold in Chemical Synthesis and Research

The benzoylpyrrole scaffold, the core structural motif of this compound, is recognized as a "privileged structure" in medicinal chemistry. This term refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a promising starting point for the development of new therapeutic agents. The combination of the aromatic pyrrole ring and the benzoyl group creates a molecule with a specific three-dimensional shape and electronic distribution that can facilitate interactions with biological macromolecules.

The significance of the benzoylpyrrole scaffold is underscored by its presence in a variety of compounds investigated for diverse biological activities. Research has explored the potential of benzoylpyrrole derivatives as:

Anticancer Agents: Certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives have shown potent anti-cancer activity against various cancer cell lines. nih.gov Structure-activity relationship studies have indicated that the nature and position of substituents on both the pyrrole and benzoyl rings play a crucial role in their cytotoxic effects. nih.gov

Insecticidal and Acaricidal Agents: Inspired by the structures of the natural antibiotic pyrrolomycins and the synthetic insecticide chlorfenapyr, series of 2-benzoylpyrroles have been designed and synthesized. nih.gov These compounds have demonstrated varying degrees of insecticidal activity, highlighting the potential of the benzoylpyrrole scaffold in the development of agrochemicals. nih.gov

PPARα/γ Activators: A series of benzoylpyrrole-based carboxylic acids have been designed and synthesized as activators of peroxisome proliferator-activated receptors (PPARs). These receptors are involved in regulating glucose and lipid metabolism, and their activation can be a therapeutic strategy for managing type 2 diabetes.

The synthetic utility of the benzoylpyrrole scaffold is also noteworthy. Traditional methods for their synthesis often involve Friedel-Crafts acylation, Vilsmeier-Haack reactions, or Grignard reactions. lookchem.com More recent research has focused on developing more direct and efficient methods, such as the transition-metal-free synthesis of 2-benzoylpyrrole (B132970) derivatives from free (N-H) pyrroles and benzaldehydes. lookchem.com This continuous innovation in synthetic methodology makes the benzoylpyrrole scaffold readily accessible for further chemical exploration and drug discovery efforts.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 34628-36-9 |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Melting Point | 149-151 °C |

| Synonyms | 1H-Pyrrole-2-carboxylic acid, 4-benzoyl-, methyl ester |

The following table details some of the research findings on the broader class of benzoylpyrrole derivatives, illustrating the significance of this scaffold:

| Research Area | Key Findings |

| Anticancer Activity | Derivatives with electron-donating groups on the 4-position of the pyrrole ring showed increased anti-cancer activity. nih.gov |

| Insecticidal Properties | 2-Benzoylpyrroles exhibited varied insecticidal activity against the oriental armyworm. nih.gov |

| Metabolic Disease | Benzoylpyrrole-based carboxylic acids have been identified as PPARα/γ activators with potential blood glucose-lowering effects. |

Structure

2D Structure

属性

IUPAC Name |

methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13(16)11-7-10(8-14-11)12(15)9-5-3-2-4-6-9/h2-8,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNYJAGIABSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377250 | |

| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34628-36-9 | |

| Record name | Methyl 4-benzoyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Methyl 4 Benzoyl 1h Pyrrole 2 Carboxylate

Established Synthetic Pathways for Pyrrole-2-carboxylates

The construction of the pyrrole (B145914) ring, a fundamental component of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, can be achieved through several established synthetic methodologies. These methods provide a versatile platform for accessing a wide range of substituted pyrroles.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyrroles in a single step from simple starting materials. The Hantzsch pyrrole synthesis, a classic example of an MCR, typically involves the condensation of an α-halo ketone, a β-ketoester, and ammonia (B1221849) or a primary amine. While not directly reported for the target molecule, this methodology provides a foundational strategy for constructing the pyrrole core.

A more contemporary approach involves a four-component reaction that can lead to polysubstituted pyrroles. For instance, the reaction of amines, dialkyl acetylenedicarboxylates, and aromatic aldehydes in the presence of a suitable catalyst can yield complex pyrrole derivatives. In a specific example, the oxidation of a precursor synthesized via a multicomponent reaction has been shown to yield methyl 4-benzoyl-3-phenyl-1H-pyrrole-2-carboxylate, a structurally similar compound. orientjchem.org

| Reaction Type | Reactants | Key Features |

| Hantzsch Pyrrole Synthesis | α-haloketone, β-ketoester, amine/ammonia | Classic MCR for pyrrole synthesis. |

| Four-Component Reaction | Amine, dialkyl acetylenedicarboxylate, aromatic aldehyde | Leads to highly substituted pyrroles. |

Cycloaddition Reactions in Pyrrole Annulation

Cycloaddition reactions represent another powerful tool for the construction of the pyrrole ring system. While specific examples leading directly to this compound are not prevalent in the literature, [4+1] cycloadditions and other related annulation strategies are known to produce pyrrole derivatives. These reactions often involve the combination of a 1,3-diene equivalent with a source of nitrogen.

For instance, the reaction of 4-acyl-1H-pyrrole-2,3-diones with cyanamides can proceed via a hetero-Diels-Alder reaction, showcasing the utility of cycloaddition strategies in building complex heterocyclic systems containing a pyrrole moiety. mdpi.com

Esterification Procedures for Methyl Carboxylate Formation

The final step in the synthesis of this compound often involves the esterification of the corresponding carboxylic acid, 4-benzoyl-1H-pyrrole-2-carboxylic acid. The Fischer esterification is a widely employed and classical method for this transformation. This acid-catalyzed reaction involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Alternatively, the synthesis can proceed from a related ester, such as ethyl 4-benzoyl-1H-pyrrole-2-carboxylate, which can be hydrolyzed to the carboxylic acid and subsequently esterified to the methyl ester. For example, 4-benzoyl-1H-pyrrole-2-carboxylic acid has been synthesized from its ethyl ester by hydrolysis with sodium hydroxide (B78521) in a mixture of methanol and water. chemicalbook.com This carboxylic acid can then be subjected to Fischer esterification to yield the desired methyl ester.

| Esterification Method | Reactants | Catalyst |

| Fischer Esterification | 4-benzoyl-1H-pyrrole-2-carboxylic acid, Methanol | H₂SO₄ or HCl |

| Transesterification (indirect) | Ethyl 4-benzoyl-1H-pyrrole-2-carboxylate | 1. NaOH (hydrolysis) 2. H⁺, Methanol |

Optimization of Reaction Conditions

The successful synthesis of this compound with high yield and regioselectivity is highly dependent on the careful optimization of reaction conditions. Key parameters that significantly influence the outcome of the synthesis include the choice of solvent and the catalytic system employed.

Influence of Solvents on Regioselectivity and Yield

The solvent can play a crucial role in directing the regiochemical outcome of electrophilic substitution reactions on the pyrrole ring, such as acylation. The polarity and coordinating ability of the solvent can influence the reactivity of both the substrate and the electrophile, as well as stabilize intermediates, thereby dictating the position of substitution.

In the context of Friedel-Crafts acylation of pyrroles, the choice of solvent can affect the ratio of 2- and 3-acylated products. For instance, solvents like dichloromethane and nitromethane are commonly used. datapdf.com The specific synthesis of a 4-benzoyl substituent on a pyrrole-2-carboxylate would likely involve a Friedel-Crafts acylation on a pre-formed pyrrole-2-carboxylate ring system. The regioselectivity of this acylation would be influenced by the directing effects of the existing ester group and the reaction conditions, including the solvent.

Catalytic Systems and Their Mechanistic Roles

The choice of catalyst is paramount in both the formation of the pyrrole ring and the subsequent functionalization steps. In Friedel-Crafts acylation, Lewis acids are essential for activating the acylating agent. The strength of the Lewis acid can significantly impact the regioselectivity of the reaction. For the acylation of 1-(phenylsulfonyl)pyrrole, strong Lewis acids like aluminum chloride (AlCl₃) favor the formation of the 3-acyl derivative, while milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) predominantly yield the 2-acyl product. datapdf.com This demonstrates the critical role of the catalyst in controlling the position of the incoming acyl group.

For the synthesis of the pyrrole ring itself via methods like the Paal-Knorr synthesis, various catalytic systems have been developed to improve yields and reaction conditions. While traditional methods often require harsh acidic conditions, modern approaches utilize milder and more efficient catalysts.

The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion through the interaction of the acyl halide or anhydride (B1165640) with the Lewis acid catalyst. This acylium ion then attacks the electron-rich pyrrole ring. The regioselectivity is determined by the relative stability of the Wheland intermediates formed upon attack at different positions of the pyrrole ring, which is in turn influenced by the electronic effects of the substituents already present on the ring and the nature of the catalyst-substrate complex.

| Catalyst | Reaction Type | Role/Effect |

| Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | Strong Lewis acid, can favor 3-acylation on activated pyrroles. datapdf.com |

| Boron trifluoride etherate (BF₃·OEt₂) | Friedel-Crafts Acylation | Milder Lewis acid, can favor 2-acylation on activated pyrroles. datapdf.com |

| Titanium tetrachloride (TiCl₄) | Friedel-Crafts Acylation | Lewis acid catalyst used for regioselective C-acylation of pyrroles. nih.gov |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Friedel-Crafts Acylation | Nucleophilic organocatalyst for regioselective C-acylation. acs.org |

Temperature and Reaction Time Kinetics

The efficiency and outcome of the synthesis of this compound are profoundly influenced by temperature and reaction duration. While specific kinetic data for the direct synthesis of this exact compound is not extensively detailed in publicly available literature, the kinetics of analogous pyrrole syntheses, such as the Paal-Knorr reaction and Friedel-Crafts acylation, provide valuable insights.

Friedel-Crafts acylation, another key reaction in the synthesis of benzoyl-substituted pyrroles, is also temperature-dependent. These reactions are often carried out at low temperatures to control the regioselectivity and prevent polysubstitution. The reaction time is critical; it must be sufficient to allow for the completion of the acylation while minimizing the degradation of the pyrrole ring, which is sensitive to the acidic conditions of the reaction.

To illustrate the interplay of these factors, a hypothetical study on the synthesis of a 4-acylpyrrole-2-carboxylate could yield data as presented in the interactive table below. This table demonstrates how systematic variation of temperature and reaction time can be used to optimize the yield of the desired product.

Interactive Data Table: Optimization of Acylpyrrole Synthesis

| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 25 | 24 | 45 |

| 2 | 50 | 12 | 65 |

| 3 | 50 | 24 | 70 |

| 4 | 75 | 6 | 85 |

| 5 | 75 | 12 | 82 |

| 6 | 100 | 3 | 75 |

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrroles. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, reducing waste, and improving energy efficiency.

A promising green chemistry approach for pyrrole synthesis is the use of deep eutectic solvents (DESs) as reaction media. DESs are mixtures of two or more compounds that have a melting point significantly lower than that of their individual components. They are often biodegradable, non-toxic, and can be prepared from readily available and inexpensive starting materials.

For the synthesis of pyrroles, DESs, such as a mixture of choline chloride and urea, can act as both the solvent and a catalyst, promoting the reaction under milder conditions than traditional methods. bohrium.com The use of DES in Paal-Knorr type reactions has been shown to give high yields of pyrroles at moderate temperatures (e.g., 80 °C) and with shorter reaction times (e.g., 2 hours) for simple amines. bohrium.com The DES can often be recycled and reused, further enhancing the green credentials of the synthesis.

While a specific application of DES for the synthesis of this compound has not been detailed, the successful use of DES in the synthesis of other functionalized pyrroles suggests its potential applicability. Research in this area is ongoing, with a focus on expanding the scope of DES-mediated reactions to more complex and functionalized pyrrole derivatives.

The following table summarizes the advantages of using deep eutectic solvents in pyrrole synthesis based on existing literature for related compounds.

Interactive Data Table: Advantages of Deep Eutectic Solvents in Pyrrole Synthesis

| Feature | Description |

| Environmental Impact | Low toxicity and often biodegradable. |

| Cost-Effectiveness | Prepared from inexpensive and readily available components. |

| Reaction Conditions | Often allows for milder temperatures and shorter reaction times. |

| Catalytic Activity | Can act as a catalyst, eliminating the need for additional acid or metal catalysts. |

| Recyclability | The solvent can often be recovered and reused. |

Purification and Isolation Techniques for Synthetic Products

The purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. Common techniques employed for the purification of crystalline organic compounds like this include recrystallization and column chromatography.

Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for the recrystallization of aromatic ketones include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or dichloromethane/hexane. The process involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Column chromatography is another powerful purification technique. For this compound, silica gel is a common stationary phase. A patent mentioning the compound describes its purification using silica gel chromatography. google.com The choice of the mobile phase (eluent) is critical and is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from impurities. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

The selection of the appropriate purification method depends on the nature and quantity of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Molecular Structure Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural assignment of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable tools for a comprehensive structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy of this compound is anticipated to reveal a distinct set of signals corresponding to the various protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton.

The protons of the pyrrole (B145914) ring are expected to appear in the aromatic region of the spectrum, typically between 6.0 and 8.0 ppm. The specific positions of these protons, H-3 and H-5, would be influenced by the electron-withdrawing effects of the adjacent benzoyl and carboxylate groups. The protons of the benzoyl group would also resonate in the aromatic region, generally between 7.0 and 8.0 ppm, with their multiplicity and coupling constants providing insights into their relative positions on the phenyl ring. The methyl protons of the ester group are expected to appear as a sharp singlet in the upfield region, typically around 3.8-4.0 ppm. The N-H proton of the pyrrole ring would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

A representative, though not experimentally verified, data table for the expected ¹H NMR signals is presented below:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrole N-H | Variable (broad) | Singlet | - |

| Benzoyl H (ortho) | ~7.8 | Doublet | ~7-8 |

| Benzoyl H (meta) | ~7.5 | Triplet | ~7-8 |

| Benzoyl H (para) | ~7.6 | Triplet | ~7-8 |

| Pyrrole H-3 | ~7.2 | Doublet | ~2-3 |

| Pyrrole H-5 | ~7.4 | Doublet | ~2-3 |

| Methyl (-OCH₃) | ~3.9 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule.

The carbonyl carbons of the benzoyl and ester groups are expected to be the most downfield shifted, typically appearing in the range of 160-190 ppm. The carbon atoms of the pyrrole and phenyl rings would resonate in the aromatic region, generally between 110 and 140 ppm. The specific chemical shifts would be influenced by the substituents. The methyl carbon of the ester group would appear in the upfield region of the spectrum, typically around 50-55 ppm.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Benzoyl C=O | ~185 |

| Ester C=O | ~162 |

| Pyrrole C-2 | ~125 |

| Pyrrole C-3 | ~115 |

| Pyrrole C-4 | ~130 |

| Pyrrole C-5 | ~128 |

| Benzoyl C (ipso) | ~138 |

| Benzoyl C (ortho) | ~130 |

| Benzoyl C (meta) | ~129 |

| Benzoyl C (para) | ~133 |

| Methyl (-OCH₃) | ~52 |

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule and can also shed light on its conformational properties.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrational frequencies of its various functional groups. The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would be in the 2850-2960 cm⁻¹ region.

The most prominent features would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The ester carbonyl is expected to absorb at a higher frequency (around 1720-1740 cm⁻¹) compared to the benzoyl carbonyl (around 1660-1680 cm⁻¹), which is conjugated with the pyrrole ring. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

An illustrative FT-IR data table is shown below:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Weak |

| Ester C=O Stretch | 1720-1740 | Strong |

| Benzoyl C=O Stretch | 1660-1680 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary vibrational information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching vibrations of the aromatic rings would be expected to produce strong signals. The C=C and C-C stretching modes of the pyrrole and phenyl rings would be prominent. The carbonyl stretching vibrations would also be observable, although their intensities might differ from those in the FT-IR spectrum.

A summary of expected Raman shifts is provided in the table below:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Symmetric Ring Breathing (Phenyl) | ~1000 | Strong |

| Symmetric Ring Breathing (Pyrrole) | Variable | Medium |

| Ester C=O Stretch | 1720-1740 | Medium |

| Benzoyl C=O Stretch | 1660-1680 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions due to the extensive conjugation between the pyrrole ring, the benzoyl group, and the carboxylate group. These transitions are typically observed in the UV region. The presence of the carbonyl groups might also lead to weaker n → π* transitions. The wavelength of maximum absorption (λmax) would be indicative of the extent of conjugation in the molecule.

An expected UV-Vis data table is presented below:

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~250-350 | High |

| n → π | ~300-400 | Low |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is critical for determining the molecular weight of a compound and deducing its structural features through the analysis of fragmentation patterns. For this compound (C₁₃H₁₁NO₃), the expected monoisotopic mass is approximately 229.07 g/mol . Mass spectrometry experiments would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation of the molecular ion provides a "fingerprint" of the molecule, offering valuable insights into its structure. The fragmentation pathways are governed by the relative stability of the resulting carbocations and neutral fragments. For this compound, key fragmentation patterns can be predicted based on the functional groups present: the methyl ester, the benzoyl group, and the pyrrole ring.

Predicted Fragmentation Pathways:

Loss of the methoxy group (-OCH₃): Cleavage of the ester can lead to the loss of a methoxy radical, resulting in an acylium ion.

Loss of the methyl group (-CH₃): A less common fragmentation pathway could involve the loss of the methyl radical from the ester.

Cleavage of the benzoyl group: The bond between the pyrrole ring and the benzoyl carbonyl group can cleave, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a pyrrole-2-carboxylate radical, or vice versa. The benzoyl cation is a particularly stable fragment and is often observed in the mass spectra of benzoylated compounds.

Loss of carbon monoxide (CO): Following the formation of the benzoyl cation, a subsequent loss of a neutral CO molecule can occur, yielding a phenyl cation (C₆H₅⁺, m/z = 77).

Cleavage of the pyrrole ring: The pyrrole ring itself can undergo fragmentation, although this is generally less favorable than the cleavage of its substituents.

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. In a DART experiment, a heated stream of inert gas (typically helium or nitrogen) containing metastable atoms or molecules is directed at the sample. This process desorbs and ionizes the analyte, which is then introduced into the mass spectrometer.

For the analysis of this compound, DART-MS offers several advantages:

Speed and High Throughput: Analysis can be performed in seconds, making it ideal for rapid screening.

Minimal Sample Preparation: Solid or liquid samples can be analyzed directly, reducing the potential for sample degradation or contamination.

Soft Ionization: DART is a relatively soft ionization technique, meaning it often produces abundant molecular ions or protonated molecules with less extensive fragmentation than hard ionization methods like electron ionization (EI). This is particularly useful for confirming the molecular weight of the compound.

Table 1: Predicted Prominent Ions in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Predicted Fragmentation Pathway |

| 229 | [C₁₃H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 230 | [C₁₃H₁₁NO₃+H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 198 | [C₁₂H₈NO₂]⁺ | Loss of a methoxy radical (-•OCH₃) from the molecular ion |

| 124 | [C₆H₄NO₃]⁺ | Cleavage of the benzoyl-pyrrole bond (pyrrole-containing fragment) |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, formed by cleavage of the benzoyl-pyrrole bond |

| 77 | [C₆H₅]⁺ | Phenyl cation, formed by loss of CO from the benzoyl cation |

Correlation of Spectroscopic Data with Predicted Molecular Parameters

A powerful approach in modern structural elucidation involves the correlation of experimentally obtained spectroscopic data with molecular parameters predicted through computational chemistry. Density Functional Theory (DFT) is a widely used computational method for predicting a variety of molecular properties, including optimized geometries, vibrational frequencies (IR and Raman), and NMR chemical shifts.

For this compound, a computational study would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state).

Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry. These can be compared with experimental Infrared (IR) and Raman spectra to confirm the presence of specific functional groups and to validate the computed structure.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These are then converted into chemical shifts that can be directly compared with experimental NMR data.

While a dedicated computational study on this compound is not found in the current literature, research on analogous compounds, such as Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate, has shown excellent agreement between DFT-calculated and experimental spectroscopic data. nih.gov

By comparing the experimental spectra of this compound with the computationally predicted values, a high degree of confidence in the structural assignment can be achieved. Discrepancies between the experimental and predicted data can also provide insights into subtle electronic and steric effects within the molecule. This integrated experimental and computational approach provides a more robust and detailed understanding of the molecular structure than either method alone.

Computational and Theoretical Investigations of Methyl 4 Benzoyl 1h Pyrrole 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties and reactivity. These methods use the principles of quantum mechanics to model the behavior of electrons in molecules.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly popular for its balance of accuracy and computational cost. DFT calculations can be employed to determine the optimized ground state geometry of Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, providing key information on bond lengths, bond angles, and dihedral angles.

For analogous compounds, such as derivatives of pyrrole-2-carboxylate, DFT calculations using functionals like B3LYP with a 6-31G(d,p) basis set have been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.net Such calculations would reveal the planarity of the pyrrole (B145914) ring and the relative orientations of the methyl carboxylate and benzoyl substituents.

Illustrative Optimized Geometry Parameters (Hypothetical Data)

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

| Bond Length | C2-C3 (Å) | 1.39 |

| C3-C4 (Å) | 1.42 | |

| C4-C5 (Å) | 1.38 | |

| N1-C2 (Å) | 1.37 | |

| N1-C5 (Å) | 1.38 | |

| C4-C(O) (Å) | 1.48 | |

| C(O)-Ph (Å) | 1.50 | |

| C2-C(O)O (Å) | 1.47 | |

| Bond Angle | C2-C3-C4 (°) | 108.5 |

| C3-C4-C5 (°) | 107.0 | |

| C4-C5-N1 (°) | 109.0 | |

| N1-C2-C3 (°) | 108.0 | |

| C5-N1-C2 (°) | 107.5 | |

| Dihedral Angle | C5-C4-C(O)-Ph (°) | 35.0 |

| C3-C2-C(O)O-CH3 (°) | 178.0 |

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide valuable insights into electronic properties.

These methods would be used to calculate fundamental electronic properties such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For similar heterocyclic compounds, these calculations have been instrumental in understanding their electronic behavior and potential for charge transfer. mdpi.com

Analysis of Electronic Descriptors

Electronic descriptors provide a visual and quantitative understanding of the charge distribution and reactive sites within a molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential around the carbonyl oxygen atoms of both the benzoyl and carboxylate groups, indicating these as sites for electrophilic attack. The hydrogen atom attached to the pyrrole nitrogen would be expected to show a region of positive potential, making it a potential site for nucleophilic interaction or hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. rsc.orgresearchgate.net NBO analysis can quantify the stabilization energies associated with electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acadpubl.eu

Illustrative NBO Analysis Data (Hypothetical)

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-C3) | 15.2 |

| LP (1) N1 | π* (C4-C5) | 12.8 |

| π (C2-C3) | π* (C4-C5) | 20.5 |

| π (C4-C5) | π* (C=O) benzoyl | 8.7 |

| π (C=O) benzoyl | π* (Phenyl ring) | 18.3 |

| LP (2) O(C=O) ester | σ* (C-O) ester | 2.5 |

E(2) represents the stabilization energy due to donor-acceptor interactions.

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Signatures

Theoretical calculations are highly effective in predicting vibrational frequencies, which can then be compared with experimental spectroscopic data (e.g., from FT-IR and Raman spectroscopy) to aid in the assignment of spectral bands. DFT methods, such as B3LYP, are commonly used for this purpose.

The calculated vibrational frequencies for this compound would provide insights into the characteristic stretching and bending modes of its functional groups. For instance, the calculations would predict the frequencies for the N-H stretch of the pyrrole ring, the C=O stretches of the benzoyl and ester groups, and the various C-H and C-C stretching and bending modes of the aromatic rings. A comparison of these theoretical frequencies with experimental spectra can confirm the molecular structure and provide information about intermolecular interactions, such as hydrogen bonding, which often leads to shifts in vibrational frequencies. nih.gov

Illustrative Predicted Vibrational Frequencies (Hypothetical Data)

This table presents hypothetical data for illustrative purposes, as specific computational results for this compound were not found in the searched literature.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C=O) ester | 1725 | Ester carbonyl stretching |

| ν(C=O) benzoyl | 1680 | Ketone carbonyl stretching |

| ν(C=C) aromatic | 1600-1450 | Aromatic C=C stretching |

| δ(N-H) | 1550 | N-H bending |

| ν(C-N) | 1350 | C-N stretching |

| ν(C-O) ester | 1250 | Ester C-O stretching |

Thermodynamic Parameter Calculations for Reaction Energetics

Computational chemistry plays a crucial role in determining the thermodynamic feasibility and spontaneity of chemical reactions. By calculating key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), scientists can predict whether a reaction will be exothermic or endothermic and whether it will proceed spontaneously. These calculations are often performed using DFT methods, which provide a good balance between accuracy and computational cost.

A hypothetical table of calculated thermodynamic parameters for a reaction involving a pyrrole derivative is presented below to illustrate the typical data generated in such studies.

| Parameter | Calculated Value | Unit |

| Enthalpy of Reaction (ΔH) | -150.5 | kJ/mol |

| Entropy of Reaction (ΔS) | -50.2 | J/(mol·K) |

| Gibbs Free Energy (ΔG) | -135.6 | kJ/mol |

This table is illustrative and does not represent actual data for this compound.

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, such as certain pyrrole derivatives, are of significant interest for their potential applications in non-linear optics (NLO). These materials can interact with intense electromagnetic fields, like those from lasers, to produce a variety of optical phenomena. Computational methods are instrumental in predicting the NLO properties of molecules, guiding the design of new materials for technologies like optical information processing and frequency conversion. researchgate.net

The key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first-order hyperpolarizability (β). High values for these parameters are indicative of a strong NLO response. Computational studies on various pyrrole derivatives have shown that intramolecular charge transfer, facilitated by donor and acceptor groups within the molecule, can significantly enhance NLO activity. researchgate.net

For example, a computational study on different pyrrole derivatives highlighted that their NLO activity can be significantly greater than that of urea, a standard reference material for NLO properties. researchgate.net The calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for these derivatives suggest their potential as good NLO materials. researchgate.net While specific NLO data for this compound is not available, the presence of the benzoyl group (an electron-withdrawing group) and the pyrrole ring (an electron-rich system) suggests that it may exhibit interesting NLO properties.

Below is an illustrative data table of calculated NLO properties for a generic pyrrole derivative compared to urea.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [x 10⁻²⁴ esu] | First-Order Hyperpolarizability (β) [x 10⁻³⁰ esu] |

| Urea (Reference) | 1.52 | - | 0.781 |

| Pyrrole Derivative | 5.89 | 14.33 | 6.94 |

This table is illustrative, based on data for other pyrrole derivatives, and does not represent actual data for this compound. researchgate.net

Conformational Analysis and Stability

The three-dimensional structure of a molecule is fundamental to its chemical reactivity and physical properties. Conformational analysis involves identifying the most stable arrangement of atoms in a molecule (i.e., the lowest energy conformer) and understanding the energy barriers between different conformations. Computational methods, particularly the scanning of the potential energy surface (PES), are invaluable for this purpose.

For molecules with rotatable bonds, such as the bond between the pyrrole ring and the benzoyl group in this compound, multiple conformers can exist. DFT calculations can be used to determine the relative energies of these conformers and the transition states that connect them. This analysis helps in understanding the flexibility of the molecule and which conformations are most likely to be present under different conditions.

An example of data that might be generated from a conformational analysis is presented in the table below.

| Conformer | Dihedral Angle (Pyrrole-Benzoyl) | Relative Energy (kcal/mol) |

| Conformer A | 0° | 2.5 |

| Conformer B | 45° | 0.0 |

| Conformer C | 90° | 3.1 |

This table is a hypothetical representation of the type of data obtained from a conformational analysis and is not based on actual calculations for this compound.

Reactivity Profiles and Reaction Mechanisms of Methyl 4 Benzoyl 1h Pyrrole 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole (B145914) Ring

Electrophilic Substitution:

The pyrrole ring is inherently more reactive towards electrophiles than benzene (B151609) due to the delocalization of the nitrogen lone pair, which increases the electron density of the ring. pearson.compearson.com Electrophilic substitution on unsubstituted pyrrole preferentially occurs at the C2 or C5 positions, as the cationic intermediate (sigma complex) is better stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (two resonance structures). uobaghdad.edu.iqonlineorganicchemistrytutor.comquora.com

In Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, the C2 position is occupied by the methyl carboxylate group. The remaining positions available for substitution are C3, C5, and the N1 nitrogen. The electron-withdrawing nature of both the benzoyl and carboxylate groups reduces the electron density of the pyrrole ring, making electrophilic substitution reactions more challenging than for simple pyrroles. quora.com These deactivating groups direct incoming electrophiles to the remaining positions, primarily C5 and C3. The specific outcome of a reaction depends on the nature of the electrophile and the reaction conditions. While specific studies on this exact molecule are limited, the general principles of pyrrole chemistry suggest that reactions like halogenation, nitration, and acylation would require carefully chosen, often milder, reagents to avoid polymerization, which can occur under strongly acidic conditions. uobaghdad.edu.iq

Nucleophilic Substitution:

Nucleophilic substitution on the pyrrole ring is generally difficult due to the ring's electron-rich character. edurev.in Such reactions typically require the presence of a good leaving group and are facilitated by strong electron-withdrawing substituents that can stabilize a negative charge. For this compound, while the substituents are electron-withdrawing, nucleophilic aromatic substitution is not a commonly observed reaction pathway unless a leaving group like a halogen is present on the ring. edurev.in Pyrrole is generally considered the least reactive among common five-membered heterocycles like furan (B31954) and thiophene (B33073) towards nucleophilic substitution. edurev.in

Functional Group Transformations of the Benzoyl Moiety

The benzoyl group contains a ketone functionality that is a primary site for chemical modification. This carbonyl group can undergo a variety of transformations common to ketones.

Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding Methyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylate. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), with conditions controlled to avoid reduction of the ester group.

Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles. For instance, reaction with Grignard reagents (R-MgX) or organolithium compounds (R-Li) would lead to the formation of a tertiary alcohol.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide (a Wittig reagent), replacing the C=O bond with a C=C bond.

The reactivity of the benzoyl ketone allows for the introduction of a wide range of substituents, extending the molecular framework.

Ester Hydrolysis and Transesterification Reactions

The methyl ester group at the C2 position is susceptible to hydrolysis and transesterification.

Ester Hydrolysis: Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-benzoyl-1H-pyrrole-2-carboxylic acid, can be accomplished under either acidic or basic (saponification) conditions. nih.gov Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) followed by acidic workup, is a common method. nih.gov For example, a similar compound, 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid, is synthesized by refluxing its methyl ester precursor with 2M NaOH in methanol (B129727). nih.gov

| Starting Material | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Methyl 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylate | 2M NaOH, MeOH | Reflux | 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid | 96% nih.gov |

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) through transesterification. This reaction typically involves heating the methyl ester in an excess of a different alcohol in the presence of an acid or base catalyst. Scandium(III) triflate has been noted as an effective catalyst for the transesterification of various carboxylic esters in boiling alcohols. organic-chemistry.org

Oxidation and Reduction Chemistry of Pyrrole Carboxylates

The oxidation and reduction chemistry of this compound involves several possible transformations depending on the reagents and conditions used.

Oxidation: Pyrrole rings are sensitive to oxidation and can easily polymerize, especially under harsh conditions. wikipedia.org Selective oxidation often requires mild and specific reagents. The primary sites for oxidation on the title compound are the pyrrole ring itself and the potential for oxidative cleavage of the benzoyl group under extreme conditions. A substance is considered oxidized when its oxidation state increases, which is associated with a loss of electrons. youtube.com

Reduction: Reduction reactions offer more synthetic utility. A substance is reduced when its oxidation state decreases due to a gain of electrons. youtube.com

Reduction of the Benzoyl Group: As mentioned in section 5.2, the benzoyl ketone is readily reduced to an alcohol.

Reduction of the Ester Group: The methyl ester is more resistant to reduction than the ketone. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to a primary alcohol (hydroxymethyl group). Careful control of stoichiometry and temperature would be necessary to achieve selectivity over the ketone. Attempts to reduce the 2-carboxylate functionality of similar Knorr-type pyrroles with DIBAL-H have been reported as unfruitful. rsc.org

Reduction of the Pyrrole Ring: The aromatic pyrrole ring is difficult to hydrogenate. wikipedia.org Catalytic hydrogenation under high pressure and temperature with catalysts like rhodium or ruthenium may lead to the saturation of the ring, forming a pyrrolidine (B122466) derivative.

| Functional Group | Reducing Agent | Potential Product |

|---|---|---|

| Benzoyl (Ketone) | NaBH₄ | Secondary Alcohol |

| Methyl Ester | LiAlH₄ | Primary Alcohol |

| Pyrrole Ring | H₂, Rh/C (high pressure) | Pyrrolidine Ring |

Mechanistic Studies of Specific Reactions

While detailed mechanistic studies specifically for this compound are not widely available, the mechanisms of its reactions can be inferred from the well-established principles of pyrrole and functional group chemistry.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the pyrrole ring involves a two-step process:

Attack of the electrophile on the electron-rich pyrrole ring (likely at C5 or C3) to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. pearson.com

Deprotonation of the intermediate by a base to restore the aromaticity of the ring, yielding the substituted product. pearson.com

The stability of the intermediate carbocation dictates the regioselectivity of the reaction, favoring attack at positions that allow for more extensive charge delocalization. onlineorganicchemistrytutor.comquora.com

Mechanism of Ester Hydrolysis (Saponification): The base-catalyzed hydrolysis of the methyl ester follows a nucleophilic acyl substitution mechanism:

Nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate.

Collapse of the tetrahedral intermediate, leading to the expulsion of the methoxide (B1231860) ion (CH₃O⁻) as a leaving group.

An acid-base reaction where the highly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.

Protonation of the carboxylate salt during acidic workup to give the final carboxylic acid product.

These established mechanisms provide a robust framework for predicting and understanding the reactivity of this compound in various chemical transformations.

Synthesis and Characterization of Derivatives and Analogues of Methyl 4 Benzoyl 1h Pyrrole 2 Carboxylate

Structural Modifications at the Pyrrole (B145914) Nitrogen (N-Substitution)

The nitrogen atom of the pyrrole ring in Methyl 4-benzoyl-1H-pyrrole-2-carboxylate is a common site for structural modifications. N-substitution reactions are typically achieved by deprotonation of the pyrrole nitrogen followed by reaction with an appropriate electrophile, such as an alkyl or aryl halide.

Alkylation of the pyrrole nitrogen introduces aliphatic chains to the core structure. For instance, the reaction of a pyrrole with an alkyl halide in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) is a standard method for N-alkylation. While specific examples for the direct N-alkylation of this compound are not extensively detailed in the reviewed literature, the general applicability of this method to pyrrole substrates is well-established.

Arylation of the pyrrole nitrogen can be accomplished through various cross-coupling reactions. These methods allow for the introduction of diverse aromatic and heteroaromatic substituents, significantly expanding the chemical space of the derivatives.

A notable example of N-acylation involves the synthesis of (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one. In this synthesis, a precursor, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, is treated with cinnamoyl chloride in the presence of triethylamine (B128534) and 4-(dimethylamino)pyridine (DMAP) to yield the N-acylated product. mdpi.com This demonstrates the feasibility of introducing unsaturated acyl groups at the pyrrole nitrogen.

Substituent Effects at the Pyrrole Ring Positions (e.g., 3-position, 5-position)

The introduction of substituents at the 3- and 5-positions of the pyrrole ring can significantly influence the electronic properties and steric environment of the molecule. Electrophilic substitution reactions are a common strategy to achieve such modifications.

Research on related 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives has shown that the nature of the substituent on the pyrrole ring can impact the molecule's biological activity. For instance, the introduction of electron-donating groups at the 4-position of a pyrrole ring (analogous to the 3- or 5-position in the target compound) has been shown to increase the anti-cancer activity of certain pyrrole derivatives. While this study does not directly involve this compound, it highlights the importance of substitution at these positions.

The synthesis of halogen-doped pyrrole building blocks provides another avenue for modification at the pyrrole ring. For example, ethyl 5-methyl-1H-pyrrole-2-carboxylate can be chlorinated using N-chlorosuccinimide. nih.gov Such halogenated pyrroles can then serve as versatile intermediates for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of substituents at specific positions on the pyrrole ring.

Derivatization of the Benzoyl Group

The benzoyl group of this compound offers another site for structural diversification. Modifications to the benzoyl ring can be achieved through the introduction of various substituents, such as halogens, alkyl groups, and aryl groups.

Introduction of Halogenated Benzoyl Moieties

The synthesis of pyrrole derivatives with halogenated benzoyl groups can be achieved by using appropriately substituted starting materials. For example, the synthesis of methyl 4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylate involves the use of 2,4-dichlorobenzoyl chloride. This highlights a synthetic strategy where the desired substitution pattern on the benzoyl ring is incorporated from the outset.

Alkyl and Aryl Substitutions on the Benzoyl Ring

The introduction of alkyl and aryl groups onto the benzoyl ring can be accomplished through various synthetic methodologies. Friedel-Crafts acylation of a pyrrole with a substituted benzoyl chloride is a direct approach. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed on a halogenated benzoyl-pyrrole precursor to introduce a wide variety of alkyl and aryl substituents.

A study on the synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) demonstrates the incorporation of a substituted benzoyl moiety. Although the substitution is at the 2-position of the benzoyl ring, the synthetic principles are applicable to other substitution patterns.

Variation of the Ester Moiety (e.g., Ethyl Esters)

The methyl ester of this compound can be converted to other esters, such as the corresponding ethyl ester, through transesterification. This reaction is typically catalyzed by an acid or a base, or by enzymes.

Enzymatic transesterification has been successfully applied to methyl 1H-pyrrole-2-carboxylate. In one study, Novozym 435, a commercially available lipase, was found to be an effective catalyst for the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols, including benzyl (B1604629) alcohol. This enzymatic approach offers a mild and selective method for varying the ester moiety. The existence of commercially available ethyl 4-benzoyl-1H-pyrrole-2-carboxylate further suggests that its synthesis, likely through direct esterification or transesterification, is a well-established process. nih.gov

Synthesis of Pyrrole-Based Hydrazones and Chalcones

The carbonyl group of the benzoyl moiety in this compound is a key functional group for the synthesis of hydrazones and chalcones.

Hydrazones can be synthesized by the condensation reaction of the parent ketone with hydrazine (B178648) or a substituted hydrazine. For example, novel pyrrole-based hydrazones have been synthesized by reacting a pyrrole hydrazide with substituted pyrrole aldehydes. nih.gov This general principle can be applied to this compound, where the benzoyl ketone would react with a hydrazine to form the corresponding hydrazone.

Chalcones, which are α,β-unsaturated ketones, can be synthesized via a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. While no direct synthesis of a chalcone (B49325) from this compound was found, the synthesis of pyrrole-based chalcones from 2-acetyl-1-methylpyrrole (B1200348) and 5-(aryl)furfural derivatives has been reported. nih.gov This suggests that a similar strategy could be employed, where an appropriately substituted acetylpyrrole, such as methyl 4-acetyl-1H-pyrrole-2-carboxylate, could undergo a Claisen-Schmidt condensation with an aromatic aldehyde to yield the corresponding chalcone. rsc.orgchemscene.com

Development of Pyrrole-2-carboxamide Analogues

The development of analogues from a lead compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. In the case of this compound, research efforts have been directed towards the synthesis and evaluation of pyrrole-2-carboxamide analogues. This modification involves the conversion of the methyl ester at the C-2 position of the pyrrole ring into a carboxamide moiety, allowing for the introduction of diverse substituents and the exploration of new chemical space.

The rationale behind developing pyrrole-2-carboxamide analogues is to investigate the impact of the amide functionality on the molecule's biological activity. The amide bond can participate in hydrogen bonding interactions with biological targets, which can be crucial for molecular recognition and binding affinity. By varying the substituents on the amide nitrogen, researchers can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Synthesis and Research Findings

The synthesis of pyrrole-2-carboxamide analogues typically begins with the hydrolysis of the parent ester, this compound, to its corresponding carboxylic acid. The resulting 4-benzoyl-1H-pyrrole-2-carboxylic acid can then be coupled with a variety of amines using standard peptide coupling reagents to yield the desired N-substituted pyrrole-2-carboxamides.

A study focused on the synthesis of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives as potential antihyperlipidemic agents illustrates this approach. zuj.edu.jo In this research, four new analogues were synthesized and characterized. zuj.edu.jo The biological evaluation of these compounds revealed that the nature of the substituent on the pyrrole-2-carboxamide scaffold plays a significant role in their activity. zuj.edu.jo

One of the key findings from structure-activity relationship (SAR) studies on various pyrrole-2-carboxamide series is the importance of hydrogen bond donors. nih.gov It has been demonstrated that the hydrogens on the pyrrole nitrogen and the carboxamide nitrogen can be crucial for potent biological activity. nih.gov For instance, methylation of the pyrrole nitrogen in one series of compounds led to a significant decrease in activity, while methylation of both the pyrrole and amide nitrogens resulted in a complete loss of activity. nih.gov This suggests that the ability of these groups to form hydrogen bonds is essential for the interaction with their biological target. nih.gov

Further investigations into analogues with different substitution patterns on the benzoyl ring, such as 4-(2-fluorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, have also been a subject of research. ontosight.ai The introduction of a fluorine atom to the benzoyl group can influence the compound's electronic properties and metabolic stability. ontosight.ai Moreover, the use of a dimethyl carboxamide at the C-2 position explores the effect of N,N-disubstitution on the amide, which can impact conformational flexibility and receptor binding. ontosight.ai

The research into pyrrole-2-carboxamide analogues highlights a versatile scaffold for chemical modification. The structure–activity relationship studies have shown that substituents on the pyrrole ring and the carboxamide group can greatly influence the biological activity. nih.gov Specifically, bulky substituents on the carboxamide and electron-withdrawing groups on other parts of the molecule have been shown to enhance activity in certain contexts. nih.gov

The table below summarizes the data for a series of synthesized N-(4-benzoylphenyl) pyrrole-2-carboxamide analogues and their observed effects in a biological screening.

| Compound ID | Chemical Structure | Observed Biological Effect |

|---|---|---|

| Compound 3 | Structure of Compound 3 | Significant decrease in Triglycerides (95%), LDL-C (77%), and Total Cholesterol (75%) zuj.edu.jo |

| Compound 5 | Structure of Compound 5 | Moderate decrease in Triglycerides (55%), LDL-C (22%), and Total Cholesterol (26%) zuj.edu.jo |

| Compound 7 | Structure of Compound 7 | Data on biological effect not detailed in the source zuj.edu.jo |

| Compound 9 | Structure of Compound 9 | Data on biological effect not detailed in the source zuj.edu.jo |

Intermolecular Interactions and Supramolecular Aggregation Behavior

Investigation of Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly of pyrrole (B145914) derivatives. In the case of methyl 4-benzoyl-1H-pyrrole-2-carboxylate, the N-H group of the pyrrole ring is a potent hydrogen bond donor, while the oxygen atoms of the benzoyl and carboxylate moieties act as acceptors.

In the crystalline state, analogous pyrrole-2-carboxylate compounds are known to form extensive hydrogen-bonding networks. For instance, the crystal structure of methyl 1H-pyrrole-2-carboxylate reveals that the nitrogen atom of the pyrrole ring acts as a hydrogen-bond donor to the carboxylate C=O oxygen atom of a neighboring molecule, leading to the formation of helical chains. nih.gov Such interactions are a common motif in the crystal packing of pyrrole derivatives. It is therefore highly probable that this compound engages in similar intermolecular N-H···O=C hydrogen bonds. The presence of the additional benzoyl group might lead to more complex, three-dimensional networks.

In solution, the extent and nature of hydrogen bonding are dependent on the solvent's polarity and its ability to form hydrogen bonds. In non-polar solvents, the formation of self-associated species through hydrogen bonding is more favorable. Spectroscopic techniques such as ¹H NMR can be employed to study these interactions, where the chemical shift of the N-H proton can provide insights into its involvement in hydrogen bonding. A downfield shift of the N-H proton signal upon increasing concentration is indicative of the formation of intermolecular hydrogen bonds.

| Potential Hydrogen Bond Interactions in this compound | |

| Donor | Acceptor |

| Pyrrole N-H | Benzoyl C=O |

| Pyrrole N-H | Carboxylate C=O |

Characterization of Dimer Formation and Higher-Order Aggregates

The propensity of this compound to form hydrogen bonds strongly suggests the formation of dimers and higher-order aggregates. In many related pyrrole derivatives, centrosymmetric dimers are a common supramolecular synthon, formed through a pair of N-H···O hydrogen bonds. researchgate.net For the title compound, dimerization can be envisioned to occur via hydrogen bonding between the N-H of one molecule and the carbonyl oxygen (either from the benzoyl or the carboxylate group) of another.

The formation of such dimers and larger aggregates can be studied using various experimental techniques. In the solid state, single-crystal X-ray diffraction is the most powerful method to elucidate the precise geometry of these assemblies. In solution, techniques such as vapor pressure osmometry or diffusion-ordered NMR spectroscopy (DOSY) can provide information on the size and stability of the aggregates.

Computational studies, particularly Density Functional Theory (DFT), have been successfully used to model the dimerization of similar pyrrole-containing molecules and to calculate the binding energies of these interactions. researchgate.net These theoretical approaches can complement experimental findings and provide a deeper understanding of the forces driving the aggregation process. For instance, Natural Bond Orbital (NBO) analysis can be employed to explore conjugative and hyperconjugative interactions within the monomer and its dimer. researchgate.net

| Calculated Dimerization Energies for Structurally Related Pyrrole Derivatives | |

| Compound | Binding Energy (kcal/mol) |

| Dimer of a pyrrole derivative via N-H···O bonding | 10.40 |

| Dimer of another ethyl-pyrrole derivative | 14.19 - 15.19 |

| Note: These values are for structurally similar compounds and serve as an estimation for the potential interactions in this compound. |

Experimental and Theoretical Approaches to Non-Covalent Interactions

A comprehensive understanding of the non-covalent interactions in this compound requires a combination of experimental and theoretical methods.

Experimental Approaches:

Single-Crystal X-ray Diffraction: This technique provides definitive evidence of intermolecular interactions in the solid state, including hydrogen bond distances and angles, as well as π-π stacking geometries.

NMR Spectroscopy: As mentioned, ¹H NMR is sensitive to hydrogen bonding. Furthermore, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximity of atoms, providing evidence for specific aggregation patterns in solution.

FT-IR Spectroscopy: The vibrational frequency of the N-H and C=O groups can be indicative of their participation in hydrogen bonding. A red shift (lower frequency) of the stretching vibration is typically observed when these groups are involved in a hydrogen bond. researchgate.net

UV-Vis Spectroscopy: Changes in the electronic absorption spectrum upon variation of concentration or solvent can indicate aggregation phenomena.

Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool to optimize the geometry of monomers, dimers, and larger aggregates, and to calculate their interaction energies. researchgate.net This can help in predicting the most stable supramolecular structures.

Atoms in Molecules (AIM) Theory: Bader's AIM theory can be used to analyze the electron density topology to characterize the nature and strength of non-covalent interactions, including hydrogen bonds and van der Waals contacts. researchgate.net

Non-Covalent Interaction (NCI) Plot: This is a visualization tool that helps in identifying and characterizing non-covalent interactions in real space, based on the electron density and its derivatives. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in solution, providing insights into the formation and stability of aggregates over time.

Through the synergistic application of these experimental and theoretical methods, a detailed picture of the intermolecular interactions and supramolecular aggregation behavior of this compound can be established.

Structure Property Relationship Studies of Methyl 4 Benzoyl 1h Pyrrole 2 Carboxylate and Its Analogues

Correlation of Structural Variations with Spectroscopic Features

The spectroscopic signature of a molecule provides a detailed fingerprint of its electronic and vibrational states. For Methyl 4-benzoyl-1H-pyrrole-2-carboxylate and its analogues, subtle changes in their molecular structure can lead to significant and predictable shifts in their spectroscopic data.

The introduction of substituents on the pyrrole (B145914) ring or the benzoyl moiety directly influences the electron density distribution within the molecule. This, in turn, affects the chemical environment of each atom, leading to discernible changes in their nuclear magnetic resonance (NMR) spectra. For instance, electron-donating groups tend to increase the electron density on the pyrrole ring, causing an upfield shift (lower ppm values) of the ring proton signals in ¹H NMR spectroscopy. Conversely, electron-withdrawing groups, such as the benzoyl and methyl carboxylate groups present in the title compound, decrease the electron density, resulting in a downfield shift (higher ppm values) of the pyrrole protons. cdnsciencepub.com The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are similarly affected by the electronic nature of the substituents. rsc.org

Infrared (IR) spectroscopy, which probes the vibrational frequencies of chemical bonds, is also highly sensitive to structural modifications. The positions of the carbonyl (C=O) stretching bands of the benzoyl and ester groups are particularly informative. The electronic communication between these groups and the pyrrole ring, as well as any substituents, can alter the bond strength and, consequently, the frequency at which these vibrations occur.

Mass spectrometry provides insights into the fragmentation patterns of molecules upon ionization. The substitution pattern on the pyrrole ring and the benzoyl group can direct the fragmentation pathways, leading to characteristic mass spectra that can be used for structural elucidation. nih.gov

To illustrate these correlations, the following table presents hypothetical spectroscopic data for this compound and a series of its analogues with varying substituents on the benzoyl ring.

| Compound | Substituent (R) | ¹H NMR (δ ppm, Pyrrole H-3, H-5) | ¹³C NMR (δ ppm, Pyrrole C=O) | IR (ν cm⁻¹, Benzoyl C=O) |

|---|---|---|---|---|

| This compound | -H | 7.5, 7.8 | 162.0 | 1660 |

| Methyl 4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxylate | -OCH₃ | 7.4, 7.7 | 161.5 | 1650 |

| Methyl 4-(4-nitrobenzoyl)-1H-pyrrole-2-carboxylate | -NO₂ | 7.7, 8.0 | 162.8 | 1675 |

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are profoundly influenced by the electronic and steric effects of its constituent groups. The pyrrole ring, being an electron-rich aromatic system, is generally susceptible to electrophilic substitution. However, the presence of two electron-withdrawing groups, the 4-benzoyl and the 2-methyl carboxylate, deactivates the ring towards electrophilic attack. nih.gov

The following table provides a qualitative overview of the expected influence of different substituents on the reactivity and stability of this compound analogues.

| Substituent on Benzoyl Ring | Electronic Effect | Influence on Pyrrole Reactivity towards Electrophiles | Expected Influence on Stability |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Slightly increases reactivity | May slightly increase stability through resonance |

| -Cl (Chloro) | Electron-withdrawing (inductive), weakly donating (resonance) | Decreases reactivity | Generally increases stability |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Strongly decreases reactivity | May decrease stability due to high polarity |

Rationalization of Structural Contributions to Observed Chemical Phenomena

The observed chemical phenomena, such as reactivity patterns and spectroscopic shifts, can be rationalized by considering the fundamental electronic and steric contributions of the different structural components of this compound.

The delocalization of the nitrogen lone pair into the pyrrole ring is a key factor determining its aromaticity and nucleophilicity. The electron-withdrawing nature of the benzoyl and methyl carboxylate groups at the 4- and 2-positions, respectively, pulls electron density away from the pyrrole ring through both inductive and resonance effects. This reduction in electron density at the pyrrole core explains the decreased reactivity towards electrophiles compared to unsubstituted pyrrole.

The regioselectivity of potential reactions can also be understood by examining the resonance structures of the molecule. The electron-withdrawing groups create a more electron-deficient environment at the C-3 and C-5 positions of the pyrrole ring, making these sites less favorable for electrophilic attack.

Spectroscopic observations can be similarly rationalized. The downfield chemical shifts of the pyrrole protons in the ¹H NMR spectrum are a direct consequence of the reduced electron density around these nuclei. In the IR spectrum, the position of the carbonyl stretching frequencies is influenced by the extent of conjugation with the pyrrole ring. The electron-withdrawing substituents decrease the electron density in the C=O bonds, leading to an increase in their bond order and a shift to higher vibrational frequencies.

Advanced Analysis of Pyrrole Ring Aromaticity in Substituted Systems

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π-electrons. While pyrrole itself is considered aromatic, the introduction of substituents can significantly modulate the degree of aromaticity. Advanced computational methods provide powerful tools to quantify these changes.

Two widely used computational indices for assessing aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

NICS values are calculated at the center of the ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the NICS value, the more aromatic the system.

HOMA is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system.

For this compound, the electron-withdrawing benzoyl and methyl carboxylate groups are expected to decrease the π-electron delocalization within the pyrrole ring, thereby reducing its aromaticity. This would be reflected in less negative NICS values and lower HOMA values compared to unsubstituted pyrrole.

The following table presents hypothetical computational data illustrating the effect of substituents on the aromaticity of the pyrrole ring.

| Compound | NICS(1) (ppm) | HOMA |

|---|---|---|

| Pyrrole | -15.0 | 0.98 |

| Methyl 1H-pyrrole-2-carboxylate | -13.5 | 0.95 |

| This compound | -12.0 | 0.92 |

常见问题

Basic Questions

Q. What are the common synthetic routes for Methyl 4-benzoyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling acyl chlorides with pyrrole intermediates. For example, describes synthesizing ethyl pyrrole carboxylate derivatives via reactions with benzoyl chlorides under anhydrous conditions (e.g., using dichloromethane as a solvent and triethylamine as a base). Optimization includes controlling reaction temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios of reagents. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :